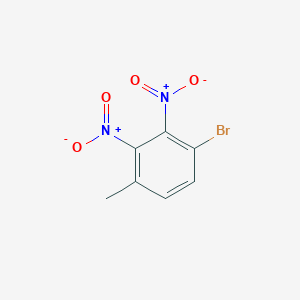
4-Bromo-2,3-dinitrotoluene
描述
4-Bromo-2,3-dinitrotoluene is an organic compound with the molecular formula C₇H₅BrN₂O₄ It is a derivative of toluene, where the methyl group is substituted with bromine and two nitro groups at the 2 and 3 positions
准备方法
Synthetic Routes and Reaction Conditions
4-Bromo-2,3-dinitrotoluene can be synthesized through a multi-step process involving the bromination and nitration of toluene. The typical synthetic route includes:
Bromination of Toluene: Toluene is first brominated using bromine (Br₂) in the presence of a catalyst such as iron (Fe) to produce 4-bromotoluene.
Nitration: The brominated product is then subjected to nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The reaction conditions must be carefully controlled to ensure the selective nitration at the 2 and 3 positions.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves continuous flow reactors to maintain precise control over reaction conditions, ensuring high yield and purity of the final product. Safety measures are critical due to the hazardous nature of the reagents involved.
化学反应分析
Types of Reactions
4-Bromo-2,3-dinitrotoluene undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as iron powder in acidic conditions.
Substitution: The bromine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄).
Common Reagents and Conditions
Reduction: Iron powder, hydrochloric acid (HCl)
Substitution: Sodium methoxide (NaOCH₃), dimethyl sulfoxide (DMSO)
Oxidation: Potassium permanganate (KMnO₄), sulfuric acid (H₂SO₄)
Major Products
Reduction: 4-Bromo-2,3-diaminotoluene
Substitution: 4-Methoxy-2,3-dinitrotoluene
Oxidation: 4-Bromo-2,3-dinitrobenzoic acid
科学研究应用
4-Bromo-2,3-dinitrotoluene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Used in the development of novel materials with specific electronic properties.
Medicinal Chemistry: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Biological Studies: Employed in studies to understand the effects of nitroaromatic compounds on biological systems.
作用机制
The mechanism by which 4-Bromo-2,3-dinitrotoluene exerts its effects depends on the specific reaction or application. For example, in reduction reactions, the nitro groups are reduced to amino groups through electron transfer processes facilitated by the reducing agent. In substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic aromatic substitution mechanism, where the electron-deficient aromatic ring facilitates the attack by the nucleophile.
相似化合物的比较
4-Bromo-2,3-dinitrotoluene can be compared with other nitrotoluene derivatives such as:
2,4-Dinitrotoluene: Similar in structure but with nitro groups at the 2 and 4 positions. It is a precursor to trinitrotoluene (TNT).
2,3-Dinitrotoluene: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
4-Bromo-2-nitrotoluene: Contains only one nitro group, resulting in different reactivity and applications.
The uniqueness of this compound lies in its combination of bromine and two nitro groups, which provides a distinct set of chemical properties and reactivity patterns, making it valuable for specific synthetic and industrial applications.
属性
IUPAC Name |
1-bromo-4-methyl-2,3-dinitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O4/c1-4-2-3-5(8)7(10(13)14)6(4)9(11)12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXMNCLCIDWBDOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Br)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 2-[(1-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazin-1-ylidene}-2,2,2-trifluoroethyl)sulfanyl]acetate](/img/structure/B1413214.png)

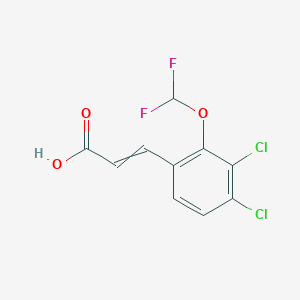
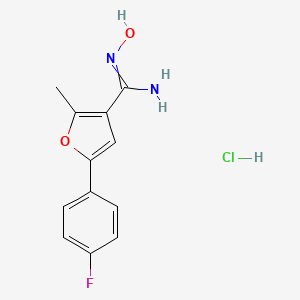
![trans [4-(1-Aminoethyl)-cyclohexyl]-carbamic acid benzyl ester](/img/structure/B1413223.png)

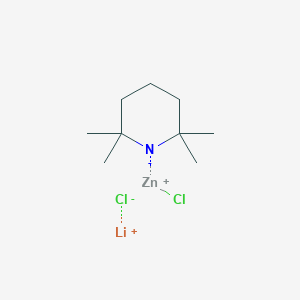
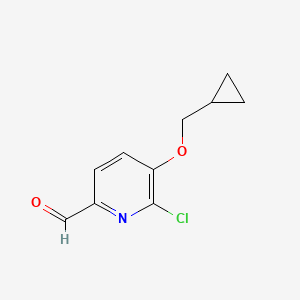
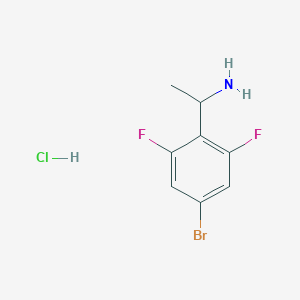
![3-[(2-iodophenyl)methylidene]-1-methylindol-2-one](/img/structure/B1413230.png)
![3-(Dimethylamino)-1-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]prop-2-en-1-one](/img/structure/B1413231.png)
![2-(1H-Pyrazol-4-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1413233.png)

![2-Tert-butyl 9-ethyl 7-benzyl-2,7-diazaspiro[4.4]nonane-2,9-dicarboxylate](/img/structure/B1413235.png)
